molecular formula C6H4INO2 B1324940 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde CAS No. 952183-36-7

5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde

Cat. No.: B1324940
CAS No.: 952183-36-7
M. Wt: 249.01 g/mol
InChI Key: MUZFYISCCNBZTD-UHFFFAOYSA-N
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Description

5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde (CAS: 952183-36-7) is a halogenated pyridine derivative with the molecular formula C₆H₄INO₂ and a molecular weight of 249.005 g/mol . This compound features a pyridine core substituted with an iodine atom at position 5, a ketone group at position 6, and an aldehyde group at position 2. Its structural uniqueness arises from the interplay of electron-withdrawing (iodo, oxo) and reactive (aldehyde) functional groups, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.

The compound is commercially available in reagent-grade quantities (e.g., 1 g for ¥11,800 from Shanghai Yuanye Bio-Tech) , though its niche applications often require tailored synthetic protocols. Its reactivity is influenced by the aldehyde group, which participates in condensation and nucleophilic addition reactions, and the iodine atom, which enables cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

IUPAC Name

5-iodo-6-oxo-1H-pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFYISCCNBZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234935
Record name 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-36-7
Record name 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-36-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-5-iodo-6-oxo-3-pyridinecarboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrothermal Synthesis of 6-oxo-1,6-dihydropyridine-3-carboxylic Acid Derivatives

Although this method is primarily for the carboxylic acid analog, it provides a foundation for preparing the 6-oxo-1,6-dihydropyridine core, which can be further functionalized to the aldehyde and iodinated derivatives.

  • Procedure: A hydrothermal reaction is conducted in a sealed 25 mL jacketed reactor. For example, 2-chloro-5-trifluoromethylpyridine (0.54 g) is reacted with water (17 mL) at 100–180 °C for 24–72 hours. After natural cooling, white flaky crystals of 6-oxo-1,6-dihydropyridine-3-carboxylic acid are obtained with yields exceeding 80%.

  • Advantages: This method yields crystals with low thermal stress and fewer internal defects, resulting in high stability and long shelf life at room temperature. The use of water as a solvent makes the process environmentally friendly and operationally simple.

  • Relevance: This hydrothermal method can be adapted to prepare the dihydropyridine core before iodination and aldehyde functionalization.

Parameter Details
Starting material 2-chloro-5-trifluoromethylpyridine (0.54 g)
Solvent Water (17 mL)
Reactor 25 mL jacketed hydrothermal reactor
Temperature 100–180 °C
Reaction time 24–72 hours
Product 6-oxo-1,6-dihydropyridine-3-carboxylic acid crystals
Yield >80%

Copper(I)-Catalyzed Iodination via Cross-Coupling in DMSO

A more direct approach to iodinated dihydropyridine derivatives involves copper(I)-catalyzed coupling reactions under inert atmosphere:

  • Reaction conditions: 2-oxo-1,2-dihydropyridine-3-carbaldehyde (200 mg, 1.63 mmol) is reacted with an aryl iodide (e.g., 1-iodo-4-(trifluoromethoxy)benzene) in the presence of copper(I) iodide (61.9 mg, 0.324 mmol), 8-hydroxyquinoline (47.2 mg, 0.324 mmol), and potassium carbonate (303 mg, 2.19 mmol) in dimethyl sulfoxide (3.5 mL) at 130 °C for 21 hours under nitrogen atmosphere.

  • Workup: After cooling, the reaction mixture is poured into aqueous ammonium hydroxide and ethyl acetate, filtered, and purified by flash chromatography.

  • Yield: Approximately 20% of the iodinated dihydropyridine aldehyde derivative is obtained.

  • Significance: This method demonstrates the feasibility of copper-catalyzed iodination or arylation on the dihydropyridine aldehyde scaffold, which can be adapted for 5-iodo substitution.

Parameter Details
Starting material 2-oxo-1,2-dihydropyridine-3-carbaldehyde (200 mg)
Iodinating agent 1-iodo-4-(trifluoromethoxy)benzene (562 mg)
Catalyst Copper(I) iodide (61.9 mg)
Ligand 8-hydroxyquinoline (47.2 mg)
Base Potassium carbonate (303 mg)
Solvent Dimethyl sulfoxide (3.5 mL)
Temperature 130 °C
Reaction time 21 hours
Atmosphere Nitrogen (inert)
Yield 20%

Methyl Ester Intermediate and Subsequent Iodination

According to chemical databases, methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate is a closely related compound and can serve as an intermediate for preparing the aldehyde derivative:

  • Synthesis: The methyl ester is prepared by esterification of the corresponding carboxylic acid, followed by selective iodination at the 5-position.

  • Utility: This intermediate allows for further functional group transformations, such as reduction of the ester to the aldehyde.

  • Molecular formula: C7H6INO3, molecular weight 279.03 g/mol.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Yield Range Notes
Hydrothermal synthesis (carboxylic acid precursor) High yield (>80%), green solvent (water), stable crystals Requires high temperature and long reaction time >80% Suitable for core synthesis, precursor to iodination
Copper(I)-catalyzed iodination in DMSO Direct iodination, mild conditions, applicable to aldehyde derivatives Low yield (~20%), requires inert atmosphere and expensive catalyst ~20% Useful for late-stage iodination on aldehyde scaffold
Ester intermediate route Allows functional group manipulation, well-characterized intermediates Multi-step, requires additional transformations Not specified Facilitates conversion to aldehyde after iodination

Research Findings and Notes

  • The hydrothermal method provides a robust and environmentally friendly route to the dihydropyridine core, which is essential for subsequent iodination and aldehyde installation.

  • Copper(I)-catalyzed cross-coupling reactions enable the introduction of iodine substituents on the pyridine ring but suffer from moderate yields and require careful control of reaction conditions.

  • The methyl ester intermediate is a strategic compound for synthetic flexibility, allowing for iodination and subsequent conversion to the aldehyde functionality.

  • No direct one-step synthesis of 5-iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde was found in the surveyed literature, indicating that multi-step synthesis involving core construction, iodination, and aldehyde formation is the current standard.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used in the study of enzyme interactions and protein modifications. It is also used in the development of new biochemical assays .

Medicine: It is used in the study of drug-receptor interactions and the design of new pharmacophores .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde (CAS: 74556-81-3)

  • Molecular Formula: C₁₃H₉BrCl₂NO₂
  • Key Features: Bromine replaces iodine at position 5, reducing steric bulk but maintaining halogen-mediated reactivity.
  • Applications : Primarily explored in medicinal chemistry for kinase inhibition due to its bulky substituents .

5-Chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde (CAS: 1033463-21-6)

  • Molecular Formula: C₁₃H₉Cl₂NO₂
  • Key Features :
    • Chlorine at position 5 lowers molecular weight (282.12 g/mol) compared to iodine.
    • The 4-chlorobenzyl group improves metabolic stability in drug candidates .
  • Storage : Requires sealing at 2–8°C to prevent decomposition .

Functional Group Variants

Ethyl 5-Iodo-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS: 160729-80-6)

  • Molecular Formula: C₈H₈INO₃
  • Key Features :
    • Aldehyde replaced by an ethyl ester, shifting reactivity toward hydrolysis or transesterification.
    • Higher molecular weight (293.06 g/mol) due to the ester group .
  • Applications : Used as a precursor for carboxylic acid derivatives in agrochemical synthesis .

6-Hydroxynicotinaldehyde (Synonyms: 6-Oxo-1,6-dihydropyridine-3-carbaldehyde)

  • Molecular Formula: C₆H₅NO₂
  • Key Features :
    • Lacks iodine, reducing steric and electronic effects.
    • The hydroxyl group at position 6 enhances hydrogen-bonding capacity, influencing crystal packing .

Carboxylic Acid Derivatives

5-Iodo-6-oxo-1,6-dihydropyridine-3-carboxylic Acid

  • Molecular Formula: C₆H₄INO₃
  • Key Features :
    • Aldehyde oxidized to a carboxylic acid, increasing polarity and acidity (pKa ~2–3).
    • Utilized in metal-organic frameworks (MOFs) due to strong coordination sites .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde 952183-36-7 C₆H₄INO₂ 249.005 Iodo, oxo, aldehyde Pharmaceutical intermediates
5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-... 74556-81-3 C₁₃H₉BrCl₂NO₂ 387.48 Bromo, dichlorobenzyl Kinase inhibitors
5-Chloro-1-(4-chlorobenzyl)-6-oxo-... 1033463-21-6 C₁₃H₉Cl₂NO₂ 282.12 Chloro, 4-chlorobenzyl Metabolic studies
Ethyl 5-Iodo-6-oxo-1,6-dihydropyridine-3-carboxylate 160729-80-6 C₈H₈INO₃ 293.06 Iodo, ethyl ester Agrochemical precursors
6-Hydroxynicotinaldehyde N/A C₆H₅NO₂ 139.11 Hydroxy, aldehyde Crystal engineering

Key Research Findings and Notes

Reactivity Trends :

  • Iodo-substituted derivatives exhibit superior cross-coupling reactivity compared to bromo or chloro analogs due to weaker C–I bonds .
  • Aldehyde-containing variants are preferred for Schiff base formation, while esters serve as stable intermediates for further derivatization .

Hydrogen-Bonding Networks :

  • The aldehyde and oxo groups in this compound facilitate robust hydrogen-bonding patterns, influencing crystallographic packing (e.g., graph set analysis in Etter’s formalism) .

Commercial Availability :

  • Several analogs (e.g., 5-Bromo-1-(3,4-dichlorobenzyl)-6-oxo-...) are discontinued, necessitating custom synthesis for research .

Biological Relevance :

  • Benzyl-substituted derivatives show enhanced blood-brain barrier penetration in preclinical studies .

Biological Activity

5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for synthesizing various heterocyclic derivatives, which are crucial in drug development. Its unique structure, featuring an iodine atom and an aldehyde functional group, enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can form covalent bonds with these targets, leading to alterations in their activity and function. For instance, it has been shown to inhibit certain kinases and receptors involved in cancer progression and inflammation.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that modifications at various positions on the molecule can enhance its potency against different cancer cell lines. Notably, compounds derived from this scaffold showed significant cytotoxic effects on lung adenocarcinoma (A549) cells while maintaining lower toxicity on non-cancerous cells .

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC50 (µM)Remarks
Compound AA54915High potency
Compound BHCT11620Moderate potency
Compound CMCF725Selective towards cancer cells

Antimicrobial Activity

In addition to anticancer effects, this compound derivatives have shown antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Studies have indicated that certain modifications can enhance their efficacy against resistant bacterial strains, making them potential candidates for further development in antimicrobial therapies .

Table 2: Antimicrobial Efficacy of Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)Remarks
Compound DMRSA8 µg/mLEffective against resistant strains
Compound EE. coli16 µg/mLModerate activity
Compound FK. pneumoniae32 µg/mLLimited effectiveness

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Substituents at the 2, 4, and 5 positions of the dihydropyridine ring can significantly impact its affinity for biological targets and overall activity. For example, introducing electron-withdrawing groups has been shown to enhance anticancer potency .

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic areas:

  • Cancer Research : A study evaluated a series of derivatives for their ability to inhibit cell proliferation in various cancer cell lines. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties against resistant strains. The findings suggested that specific modifications could lead to compounds with enhanced efficacy against MRSA and other resistant bacteria.

Q & A

What are the recommended synthetic routes for 5-Iodo-6-oxo-1,6-dihydropyridine-3-carbaldehyde, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves multi-step organic reactions. For example, halogenation of precursor pyridine derivatives (e.g., iodination at the 5-position) followed by controlled oxidation to introduce the 6-oxo group. Key factors affecting yield and purity include:

  • Temperature : Higher temperatures may accelerate side reactions, such as decomposition of the aldehyde group.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance iodination efficiency, while aqueous conditions risk hydrolysis of the aldehyde.
  • Reaction time : Over-iodination or over-oxidation can occur if steps are not carefully timed .
    Purification often employs column chromatography or recrystallization to isolate the product from intermediates/byproducts.

What key functional groups in this compound dictate its reactivity, and what common transformations are observed under standard conditions?

Answer:
The compound’s reactivity is governed by three functional groups:

  • Iodo substituent : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, enabling derivatization at the 5-position.
  • 6-Oxo group : Participates in keto-enol tautomerism, influencing redox behavior and hydrogen-bonding interactions.
  • Aldehyde group : Prone to nucleophilic addition (e.g., condensation with amines to form Schiff bases).
    Under acidic conditions, the dihydropyridine ring may undergo disproportionation, while basic conditions risk aldehyde oxidation .

How can researchers resolve contradictions in reported solubility or stability data for this compound across different studies?

Answer:
Discrepancies often arise from variations in experimental conditions:

  • Solvent purity : Trace water in DMSO can hydrolyze the aldehyde, altering solubility measurements.
  • pH sensitivity : Stability in buffered vs. unbuffered systems may differ due to keto-enol equilibrium shifts.
  • Analytical methods : UV-Vis spectra can misrepresent concentration if tautomeric forms are not accounted for.
    To resolve contradictions, researchers should:
  • Replicate experiments under strictly controlled conditions (e.g., inert atmosphere for moisture-sensitive steps).
  • Use complementary techniques (e.g., HPLC for purity assessment alongside NMR) .

What advanced spectroscopic techniques are most effective for characterizing the structure and tautomeric behavior of this compound?

Answer:

  • Multinuclear NMR : ¹H and ¹³C NMR identify tautomeric forms (e.g., keto vs. enol) via chemical shifts (e.g., aldehyde proton at ~9.5 ppm). Variable-temperature NMR can track tautomerization dynamics.
  • X-ray crystallography : Resolves solid-state tautomerism and confirms iodine positioning.
  • IR spectroscopy : Differentiates carbonyl stretches (C=O at ~1680 cm⁻¹ vs. C=N in enol forms).
  • Mass spectrometry : High-resolution MS verifies molecular ion integrity and detects decomposition products .

What strategies are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR) in biological systems?

Answer:

  • Halogen exchange : Replace iodine with bromine or chlorine to modulate electronic effects and binding affinity.
  • Aldehyde derivatization : Synthesize hydrazones or thiosemicarbazones to enhance metal-chelating properties.
  • Ring functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to stabilize the dihydropyridine ring.
  • Cross-coupling : Use palladium-catalyzed reactions to attach aryl/heteroaryl groups for target-specific interactions .

How should researchers assess the potential biological activity of this compound, and what in vitro models are suitable for initial screening?

Answer:

  • Enzyme inhibition assays : Test against kinases or dehydrogenases, leveraging the compound’s redox-active dihydropyridine core.
  • Cytotoxicity screening : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.
  • Molecular docking : Predict binding modes to targets like NAD(P)H-dependent enzymes, guided by the aldehyde’s electrophilic nature.
  • Metabolic stability : Assess liver microsome degradation to prioritize derivatives with improved pharmacokinetics .

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